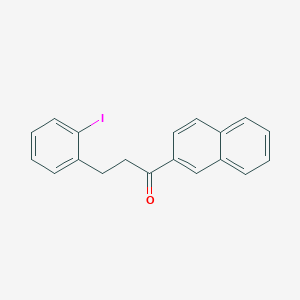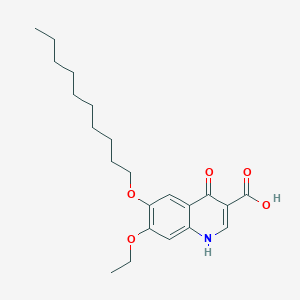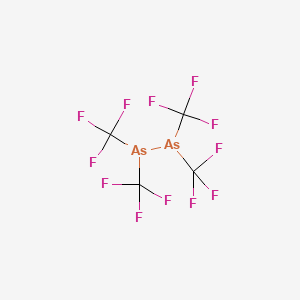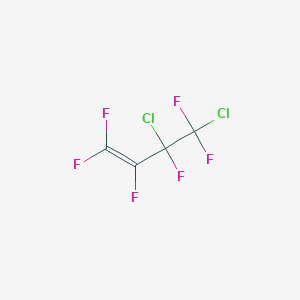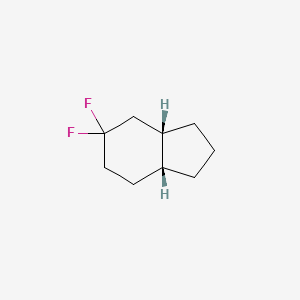
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is a fluorinated organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the molecule can significantly alter its chemical and physical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene typically involves the fluorination of a suitable precursor. One common method is the reaction of a cyclohexyl aziridine with a dialkyl malonate, followed by decarbonylation and conversion to the desired fluorinated product . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. Researchers are exploring its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, the fluorinated nature of the compound can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. This makes it a promising candidate for developing new pharmaceuticals .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can improve the performance of products in various applications, including coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione: This compound shares a similar bicyclic structure but lacks the fluorine atoms, resulting in different chemical and physical properties.
Mesembrine: Another bicyclic compound with different substituents, used for its psychoactive properties.
Uniqueness
The presence of fluorine atoms in (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it unique and valuable for various applications.
Properties
Molecular Formula |
C9H14F2 |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene |
InChI |
InChI=1S/C9H14F2/c10-9(11)5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
ZSPDGLKQSHZRBI-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H]2CCC(C[C@@H]2C1)(F)F |
Canonical SMILES |
C1CC2CCC(CC2C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)
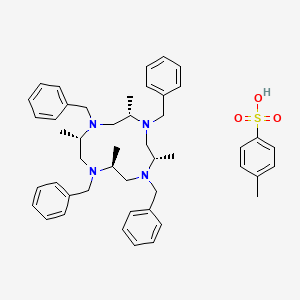
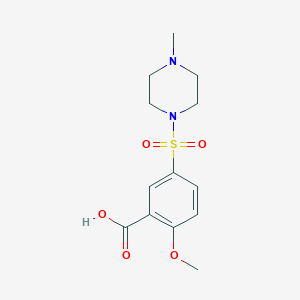

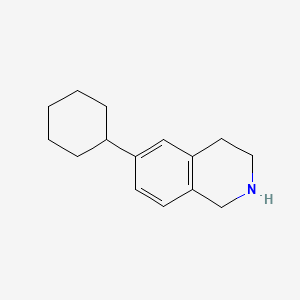
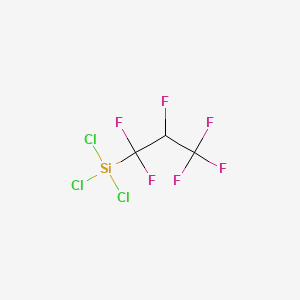
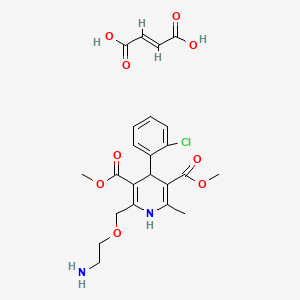
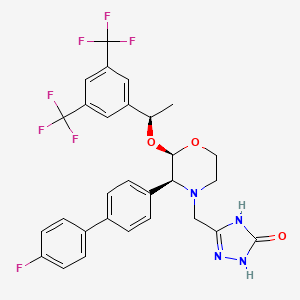
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
